2,5-Diisopropyl-1,3,4-thiadiazole
Description
Contextual Significance of Thiadiazole Scaffolds in Modern Chemical Research
Thiadiazole scaffolds are five-membered aromatic rings containing one sulfur and two nitrogen atoms. nih.govresearchgate.net Their structural diversity and wide range of biological activities have made them a focal point of extensive research. researchgate.netmdpi.com
Five-membered heterocycles are cyclic compounds with five atoms in the ring, where at least one is a heteroatom like nitrogen, oxygen, or sulfur. numberanalytics.com Those containing both sulfur and nitrogen, such as thiazoles and thiadiazoles, are particularly noteworthy. wikipedia.org These rings are found in numerous biologically active compounds and are crucial for the development of new pharmaceuticals and agrochemicals. numberanalytics.com The presence of both sulfur and nitrogen atoms imparts unique electronic properties and reactivity to these molecules. jove.com
Thiadiazole exists in four regioisomeric forms, distinguished by the positions of the nitrogen and sulfur atoms in the ring: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). isres.orgrasayanjournal.co.in Each isomer exhibits distinct chemical and physical properties, leading to a wide range of applications. The 1,3,4-thiadiazole and 1,2,4-thiadiazole isomers have been the most extensively studied. isres.org The academic relevance of these isomers stems from their diverse biological activities and their utility as building blocks in the synthesis of more complex molecules. isres.orgrasayanjournal.co.in For instance, the denitrogenative annulation reactions of 1,2,3-thiadiazoles provide a direct route to synthesizing densely functionalized thiophenes, although controlling regioselectivity can be a challenge. mq.edu.aumq.edu.au
The 1,3,4-thiadiazole ring is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a broad spectrum of pharmacological activities. nih.govresearchgate.netbenthamdirect.comnih.gov It is a bioisostere of pyrimidine, a core component of nucleic acids, which allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication processes. mdpi.com Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring enhances its ability to cross cell membranes, contributing to good oral absorption and bioavailability. mdpi.comelsevierpure.com The sulfur atom in the ring also increases lipophilicity, which can improve the pharmacokinetic properties of drug candidates. elsevierpure.comnih.gov
This versatile pharmacophore has been incorporated into a wide array of therapeutic agents, including anticancer, antibacterial, antifungal, antiviral, anticonvulsant, and anti-inflammatory drugs. nih.govmdpi.combenthamdirect.comnih.gov The ability to easily modify the 1,3,4-thiadiazole scaffold at various positions allows for the fine-tuning of its biological activity and the development of new therapeutic agents. benthamdirect.comnih.gov
Specific Focus on 2,5-Diisopropyl-1,3,4-thiadiazole
Within the vast family of thiadiazole derivatives, this compound presents a specific case for study due to its distinct structural arrangement.
This compound is a derivative of the 1,3,4-thiadiazole core, where isopropyl groups are attached to the carbon atoms at positions 2 and 5. ontosight.ai Its chemical formula is C8H14N2S. ontosight.ai The molecule consists of a planar, five-membered aromatic ring. ontosight.ai The presence of the two bulky isopropyl groups can influence its steric and electronic properties, potentially affecting its reactivity and interaction with biological targets.
Research into this compound and its analogues is driven by the broader interest in the biological activities of thiadiazole derivatives. ontosight.ai While specific research on the biological activities of this compound is not extensively documented in the provided search results, the general antimicrobial, antiviral, and antifungal properties of thiadiazoles suggest that this compound could be a candidate for drug development. ontosight.ai Further research is needed to explore its synthesis, properties, and potential biological activities to unlock its full potential in medicinal chemistry and other fields. ontosight.ai The separation of this compound using techniques like HPLC has been reported, which is a crucial step for its analysis and purification in research settings. sielc.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
40928-83-4 |
|---|---|
Molecular Formula |
C8H14N2S |
Molecular Weight |
170.28 g/mol |
IUPAC Name |
2,5-di(propan-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H14N2S/c1-5(2)7-9-10-8(11-7)6(3)4/h5-6H,1-4H3 |
InChI Key |
OSNBUGBUMPTDKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)C(C)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2,5 Diisopropyl 1,3,4 Thiadiazole
Reactivity of the 1,3,4-Thiadiazole (B1197879) Core
The 1,3,4-thiadiazole ring is a five-membered, planar, and aromatic heterocyclic system containing one sulfur atom and two nitrogen atoms. chemicalbook.com This structure is electron-deficient due to the electron-withdrawing nature of the two nitrogen atoms. jgtps.comnih.gov This inherent electronic property is a primary determinant of its chemical reactivity. chemicalbook.comjgtps.com
Electrophilic and Nucleophilic Substitution Patterns
The electron-deficient nature of the 1,3,4-thiadiazole ring renders the carbon atoms at the 2- and 5-positions resistant to electrophilic attack. chemicalbook.comjgtps.com Reactions such as nitration, sulfonation, and Friedel-Crafts acylation, which are characteristic of many aromatic systems, are generally not feasible on the unsubstituted 1,3,4-thiadiazole ring. nih.gov However, the presence of strong electron-donating groups, such as an amino group, can activate the ring sufficiently to allow for electrophilic substitution, for instance, bromination at the 5-position. nih.govcore.ac.uk
Conversely, the ring's electron deficiency makes the carbon atoms susceptible to nucleophilic attack. chemicalbook.comjgtps.com This reactivity is particularly pronounced when a good leaving group, such as a halogen, is present at the 2- or 5-position. jgtps.comcore.ac.uk A wide array of nucleophiles can displace such leaving groups, providing a versatile method for the synthesis of various 2,5-disubstituted-1,3,4-thiadiazole derivatives. nih.gov
The nitrogen atoms of the 1,3,4-thiadiazole ring, being the most electron-rich centers, are the preferred sites for electrophilic attack. chemicalbook.com This typically involves reactions like N-alkylation or N-acylation, leading to the formation of 1,3,4-thiadiazolium salts. chemicalbook.comjgtps.com
| Reaction Type | Reactivity at Carbon Atoms (C2, C5) | Reactivity at Nitrogen Atoms (N3, N4) | Governing Factor |
| Electrophilic Substitution | Generally inert | Favorable | Electron-deficient nature of the ring; nitrogen atoms are the most electron-rich sites. chemicalbook.comjgtps.com |
| Nucleophilic Substitution | Favorable (with a leaving group) | Not applicable | Electron-deficient nature of the carbon atoms. chemicalbook.comjgtps.comnih.gov |
Ring-Opening and Cycloaddition Reactions
The 1,3,4-thiadiazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. Treatment with strong bases can lead to the cleavage of the heterocyclic ring. chemicalbook.comcore.ac.uk For example, some 2-amino-1,3,4-thiadiazoles can rearrange to form triazolinethiones in the presence of a base like methylamine. core.ac.uk
The 1,3,4-thiadiazole system can also participate in cycloaddition reactions. For instance, 1,3,4-thiadiazolium-3-methanide 1,3-dipoles, generated in situ, readily undergo cycloaddition with various alkenes to form fused pyrrolo[2,1-b] chemicalbook.comrsc.orgmdpi.comthiadiazole systems. rsc.org These reactions are typically HOMO-dipole controlled. rsc.org Another example involves the reaction of 1,3,4-thiadiazole-2-thiones with benzyne, which is thought to proceed via a 1,3-dipolar addition followed by elimination to yield aminobenzothiadiazoles. jgtps.com
Tautomerism and Isomeric Forms (e.g., thiol-thione tautomerism)
The fully conjugated 1,3,4-thiadiazole ring itself does not exhibit tautomerism. arabjchem.org However, the introduction of certain functional groups at the 2- and/or 5-positions can lead to the existence of tautomeric forms. The most common examples involve thiol-thione and amino-imino tautomerism. sci-hub.stisres.org
For 2-mercapto-1,3,4-thiadiazole derivatives, an equilibrium exists between the thiol (-SH) and thione (=S) forms. jrespharm.comderpharmachemica.com Spectroscopic evidence and computational studies have shown that the thione form is often the predominant tautomer in both the solid state and in solution. arabjchem.orgjrespharm.com Similarly, 2-amino-1,3,4-thiadiazoles can theoretically exist in an imino form, but studies indicate that the amino form is generally more stable. arabjchem.org The position of the tautomeric equilibrium can be influenced by factors such as the solvent and the nature of other substituents on the ring. jrespharm.com
| Substituent at C2/C5 | Tautomeric Forms | Predominant Form | Supporting Evidence |
| -SH (Mercapto) | Thiol (-C-SH) and Thione (-C=S) | Thione | Spectroscopic data (NMR, IR) and computational studies. arabjchem.orgjrespharm.com |
| -NH2 (Amino) | Amino (-C-NH2) and Imino (-C=NH) | Amino | Spectroscopic and computational data. arabjchem.org |
Influence of Diisopropyl Substituents on Ring Reactivity
The presence of diisopropyl groups at the 2- and 5-positions of the 1,3,4-thiadiazole ring in 2,5-diisopropyl-1,3,4-thiadiazole has a significant impact on its reactivity due to both steric and electronic effects.
Steric Effects and Electronic Contributions
The isopropyl groups are alkyl substituents and are known to be electron-donating through an inductive effect (+I). This electron donation slightly increases the electron density of the thiadiazole ring, which could potentially make it more susceptible to electrophilic attack compared to the unsubstituted ring, although such reactions are still generally unfavorable. chemicalbook.com The increased electron density would, in turn, slightly decrease the ring's susceptibility to nucleophilic attack.
However, the most significant influence of the diisopropyl groups is likely their steric bulk. The two bulky isopropyl groups can hinder the approach of reagents to the heterocyclic ring, potentially slowing down or preventing reactions that would otherwise occur. This steric hindrance can affect reactions at both the ring nitrogen and carbon atoms. For example, N-alkylation might be slower compared to a less hindered 2,5-dimethyl-1,3,4-thiadiazole. Similarly, any potential nucleophilic substitution at a position adjacent to the isopropyl groups would be sterically hindered.
Reactions with Various Reagents for Functionalization
The functionalization of 2,5-dialkyl-1,3,4-thiadiazoles, including this compound, can be challenging due to the general lack of reactive handles on the alkyl groups and the relative inertness of the C-H bonds of the thiadiazole ring to substitution. However, functionalization can be achieved through several strategies.
One approach involves the synthesis of the thiadiazole ring from already functionalized starting materials. For instance, using a carboxylic acid derivative that contains a desired functional group in the cyclization reaction to form the thiadiazole ring allows for the introduction of a wide variety of functionalities.
Another strategy could involve the activation of the C-H bonds of the isopropyl groups for subsequent reactions, though this would likely require specific and potentially harsh reaction conditions. More commonly, functionalization of pre-formed 2,5-disubstituted-1,3,4-thiadiazoles involves reactions at the ring nitrogen atoms, such as the quaternization mentioned earlier. core.ac.uk
Displacement and Addition Reactions
There is a lack of specific studies in the public domain detailing the displacement and addition reactions of this compound. For the broader class of 1,3,4-thiadiazoles, reactivity is influenced by the electron-withdrawing nature of the heterocyclic ring. This can render the carbon atoms susceptible to nucleophilic attack, potentially leading to ring-opening or substitution reactions under specific conditions. However, without experimental data for the 2,5-diisopropyl derivative, any discussion of its specific reactivity in these areas remains speculative.
Acid-Base Chemistry and Disulfide Bond Formation
Similarly, the acid-base properties of this compound are not well-characterized in available literature. The nitrogen atoms in the 1,3,4-thiadiazole ring possess lone pairs of electrons and can be protonated, indicating basic character. The pKa value, which would quantify this basicity, is not reported. Information regarding the involvement of this specific compound in disulfide bond formation is also not found in the surveyed literature.
Role of this compound in Catalysis
The potential for this compound to act as a ligand in catalysis is suggested by the ability of its nitrogen and sulfur heteroatoms to coordinate with transition metals. Such coordination complexes can be catalytically active. However, specific applications or detailed research into the catalytic activity of this particular compound are not described in the available search results.
Advanced Spectroscopic and Analytical Characterization of 2,5 Diisopropyl 1,3,4 Thiadiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 2,5-diisopropyl-1,3,4-thiadiazole and its analogues. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide atom-by-atom connectivity information.
Proton (¹H) NMR Spectroscopic Analysis
In the ¹H NMR spectrum of this compound, the isopropyl protons are the most prominent features. Typically, the methyl protons (CH₃) of the isopropyl groups appear as a doublet, while the methine proton (CH) presents as a septet due to coupling with the six adjacent methyl protons. The exact chemical shifts can vary depending on the solvent and any substituents on the thiadiazole ring. For some derivatives, the protons of N-H groups can appear in the region of δ = 12.40–11.54 ppm and 9.20–9.07 ppm. nih.gov Aromatic protons in substituted derivatives resonate in the range of δ = 7.79–7.27 ppm. nih.gov
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the methyl and methine carbons of the isopropyl groups, as well as for the carbon atoms of the thiadiazole ring. The carbon atoms of the 1,3,4-thiadiazole (B1197879) ring itself typically resonate at δ = 172.2–156.0 ppm. nih.gov In derivatives, the chemical shifts of the thiadiazole carbons can be influenced by the electronic nature of the substituents. For example, in some 2,5-disubstituted 1,3,4-thiadiazoles, the carbon atoms of the thiadiazole ring show resonances in distinct regions, providing insight into the electronic environment within the ring. nih.govdergipark.org.tr
| Compound | ¹³C Chemical Shifts (δ, ppm) |
| 2,5-disubstituted 1,3,4-thiadiazole derivatives nih.gov | 172.2–156.0 (Thiadiazole ring carbons) |
| 5-(1-Methyl-2-phenylethenyl)-N-phenyl-1,3,4-thiadiazol-2-amine derivatives dergipark.org.tr | 159.56–167.20 (C-2 and C-5 of thiadiazole ring) |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol nih.gov | 188.2 (C-SH), 159.4 (C=N) |
Advanced 2D NMR Techniques (e.g., COSY, HMBC, HSQC)
To unambiguously assign all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed. mdpi.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, which is instrumental in identifying adjacent protons, such as those within the isopropyl groups.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's chemical shift. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule by observing long-range couplings between protons and carbons in different functional groups. For instance, an HMBC spectrum can show a correlation between the methine proton of the isopropyl group and the C-2 or C-5 carbon of the thiadiazole ring. mdpi.com
These advanced NMR methods have been crucial in the structural characterization of various 1,3,4-thiadiazole derivatives, including complex structures like hemihexaphyrazines. mdpi.comnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound and its derivatives, characteristic absorption bands can be observed:
C-H vibrations : Stretching and bending vibrations of the C-H bonds in the isopropyl groups are typically observed in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively. mdpi.com
C=N stretching : The carbon-nitrogen double bond (C=N) within the thiadiazole ring gives rise to a characteristic absorption band, often in the range of 1600-1650 cm⁻¹. semanticscholar.org
C-S stretching : The carbon-sulfur bond vibration is typically weaker and appears at lower frequencies, often in the 600-800 cm⁻¹ region.
Other functional groups : In derivatives, additional characteristic peaks will be present, such as N-H stretching in amino-substituted thiadiazoles (around 3100-3500 cm⁻¹) or C=O stretching in amide or ester derivatives (around 1650-1750 cm⁻¹). semanticscholar.orgmdpi.com
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| N-H stretch semanticscholar.org | ~3337 |
| C-H stretch (aliphatic) mdpi.com | 2936, 2860 |
| C=O stretch semanticscholar.org | ~1681 |
| C=N stretch semanticscholar.org | ~1600 |
| C=C stretch (aromatic) semanticscholar.org | ~1539 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight (170.27 g/mol ). sielc.com High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula. mdpi.com
The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, common fragmentation pathways may involve the loss of a methyl group or an isopropyl group. Analysis of these fragments helps to confirm the structure of the parent molecule. For derivatives, the fragmentation pattern can be more complex and provides valuable clues about the nature and position of the substituents. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,3,4-thiadiazole ring is a chromophore, and its derivatives typically exhibit absorption maxima (λmax) in the UV region. The position and intensity of these absorptions can be influenced by the substituents on the ring and the solvent used. For instance, extending the conjugation of the system by adding aromatic or other unsaturated groups can lead to a bathochromic shift (a shift to longer wavelengths). dergipark.org.tr
Some 1,3,4-thiadiazole derivatives have been shown to exhibit fluorescence. nih.govmdpi.comnih.gov Fluorescence studies, which measure the light emitted by a substance after it has absorbed light, can provide insights into the excited state properties of these molecules. The fluorescence emission spectra, quantum yields, and lifetimes are important parameters that are investigated. In some cases, a phenomenon known as dual fluorescence has been observed, which can be related to processes like excited-state intramolecular proton transfer (ESIPT) or the formation of aggregates. nih.govmdpi.comnih.gov These photophysical properties are of interest for potential applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net
| Compound Type | UV-Vis λmax (nm) | Emission λmax (nm) |
| Hemihexaphyrazines with 2,6-diisopropylphenoxy groups mdpi.com | 397, 419 | Not specified |
| 2,5-dimercapto-1,3,4-thiadiazole (B142945) monomer researchgate.net | ~280 | Not specified |
| Poly(2,5-dimercapto-1,3,4-thiadiazole) researchgate.net | ~320 | Not specified |
| mdpi.comsielc.comuzh.ch-triazolo[3,4-b] mdpi.commdpi.comsielc.com thiadiazole derivative researchgate.net | 294, 610 | Not specified |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of 1,3,4-thiadiazole derivatives. acs.orgnih.govresearchgate.net
Research on various 1,3,4-thiadiazole derivatives has successfully employed X-ray crystallography to confirm their molecular structures. For instance, the crystal structures of several 5-arylimino-1,3,4-thiadiazole derivatives have been determined, providing definitive proof of their regioisomeric and stereochemical configurations. nih.govmdpi.com In one study, crystal-structure determination was carried out on (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one and (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, confirming the molecular structure of the isolated regioisomer for the first time. nih.govmdpi.com
The analysis of crystal packing reveals that weak intermolecular interactions, such as C/O–C, C–H⋯π, C–H⋯F, lp⋯π, and π⋯π stacking, in addition to strong N–H⋯N hydrogen bonds, are significant contributors to the stabilization of the crystal lattice. rsc.org These interactions can influence the conformation of the molecules in the solid state. For example, in certain 1,3,4-thiadiazole resorcinol (B1680541) derivatives, the orientation of a hydroxyl group is determined by a balance between intramolecular hydrogen bonding and stronger intermolecular interactions within the crystal. acs.org
Detailed crystallographic data for newly synthesized heterocyclic systems incorporating the 1,3,4-thiadiazole ring, such as indolyl-triazolo-thiadiazole hybrids, have also been reported, confirming the molecular and supramolecular structural aspects. mdpi.com
Table 1: Representative Crystallographic Data for 1,3,4-Thiadiazole Derivatives
| Compound Name | Formula | Crystal System | Space Group | Reference |
| (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | C₁₇H₁₅N₃OS | Monoclinic | P2₁/c | nih.govmdpi.com |
| 8-(1H-indol-2-yl)-5-(p-tolyl)- acs.orgCurrent time information in Bangalore, IN.nih.govtriazolo[3,4-b] nih.govCurrent time information in Bangalore, IN.nih.govthiadiazole | C₁₇H₁₁N₅S | Orthorhombic | Pca2₁ | mdpi.com |
| 5-Amino-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | C₈H₇N₃O₂S | Monoclinic | P2₁/c | nih.gov |
| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | C₁₆H₁₂FIN₄OS | Monoclinic | P2₁/n | nih.govmdpi.com |
This table is illustrative and presents data for representative 1,3,4-thiadiazole derivatives to demonstrate the type of information obtained from X-ray crystallography.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound, ensuring its purity and confirming that the correct product has been obtained. rsc.orgsioc-journal.cn
The structures of synthesized 1,3,4-thiadiazole derivatives are routinely confirmed by elemental analysis, where the experimentally found percentages of C, H, N, and S are compared with the values calculated from the proposed molecular formula. nih.govnih.gov A close agreement between the found and calculated values provides strong evidence for the assigned structure.
For example, in the synthesis of novel 2,5-disubstituted-1,3,4-thiadiazoles, elemental analysis was used alongside spectroscopic methods to characterize the final products. nih.gov Similarly, the characterization of hemihexaphyrazines synthesized from 2,5-diamino-1,3,4-thiadiazole (B1295027) included elemental analysis to confirm their composition. mdpi.comnih.gov The synthesis of various other thiadiazole derivatives for biological evaluation also relies on elemental analysis for structural confirmation. nih.govsphinxsai.com
Table 2: Elemental Analysis Data for Representative 1,3,4-Thiadiazole Derivatives
| Compound Formula | Element | Calculated (%) | Found (%) | Reference |
| C₁₈H₁₇N₃OS | C | 66.85 | 65.83 | rsc.org |
| H | 5.30 | 5.05 | rsc.org | |
| N | 12.99 | 12.14 | rsc.org | |
| S | 9.91 | 9.06 | rsc.org | |
| C₂₀H₁₈N₈S₄O₂ | C | 45.59 | 45.28 | uobaghdad.edu.iq |
| H | 4.25 | 3.34 | uobaghdad.edu.iq | |
| N | 21.63 | 21.13 | uobaghdad.edu.iq | |
| S | 24.63 | 24.15 | uobaghdad.edu.iq | |
| C₁₇H₁₁N₅S | C | 64.34 | - | mdpi.com |
| H | 3.49 | - | mdpi.com | |
| N | 22.07 | - | mdpi.com | |
| S | 10.10 | - | mdpi.com |
This table presents representative data for various 1,3,4-thiadiazole derivatives. The agreement between calculated and found values validates the proposed chemical formulas.
Computational and Theoretical Studies on 2,5 Diisopropyl 1,3,4 Thiadiazole and Thiadiazole Derivatives
Quantum Chemical Calculations
Quantum chemical calculations have emerged as powerful tools for elucidating the molecular properties and reactivity of heterocyclic compounds, including 2,5-diisopropyl-1,3,4-thiadiazole and its derivatives. These computational methods provide valuable insights into electronic structure, reactivity, and spectroscopic characteristics, complementing experimental findings.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely employed quantum mechanical method for investigating the electronic structure and reactivity of molecules. rdd.edu.iqajchem-a.com By utilizing functionals like B3LYP in conjunction with various basis sets (e.g., 6-31G*, 6-311G**, DNP), researchers can optimize the ground state geometries of thiadiazole derivatives and calculate key electronic parameters. rdd.edu.iqajchem-a.com For instance, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles of 1,3,4-thiadiazole (B1197879) derivatives, which often show good agreement with experimental data from X-ray crystallography. universci.comacs.org
The optimized geometries reveal that the 1,3,4-thiadiazole ring is typically planar, a feature that influences its electronic properties and potential for stacking interactions. acs.orgresearchgate.net DFT studies have also been instrumental in comparing the stability of different tautomers, such as the amino and imino forms of substituted thiadiazoles, by calculating their relative energies. acs.org Furthermore, DFT provides a basis for understanding the reactivity of these compounds through the analysis of various calculated descriptors. rdd.edu.iqajchem-a.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of molecules. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. rdd.edu.iqresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. scielo.br The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. mdpi.comnih.gov
For 1,3,4-thiadiazole derivatives, FMO analysis helps to predict the most probable sites for electrophilic and nucleophilic attacks. researchgate.net The distribution of HOMO and LUMO densities across the molecule reveals these reactive centers. For example, in some 1,3,4-thiadiazoles, the HOMO is concentrated on the sulfur and specific nitrogen atoms of the thiadiazole ring, while the LUMO may be distributed over the carbon and other nitrogen atoms. researchgate.net The substituents on the thiadiazole ring significantly influence the HOMO and LUMO energy levels and their distribution. rdd.edu.iqresearchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 5a | -6.452 | -2.735 | 3.717 |
| 5b | -6.613 | -2.857 | 3.756 |
| 5c | -6.634 | -2.878 | 3.756 |
| 5d | -6.287 | -2.845 | 3.442 |
| 5h | -6.198 | -2.781 | 3.417 |
Data adapted from a study on benzimidazole-thiadiazole derivatives, illustrating the range of HOMO-LUMO energies and gaps calculated using DFT (B3LYP/6-311G(d,p)). nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comscielo.br The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate negative potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. Conversely, blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. Green regions signify neutral potential. researchgate.net
For 1,3,4-thiadiazole derivatives, MEP maps often reveal that the nitrogen atoms of the thiadiazole ring are sites of negative potential, making them targets for electrophiles. researchgate.netmdpi.com The hydrogen atoms attached to the rings typically show positive potential. mdpi.com The specific distribution of the electrostatic potential is influenced by the nature and position of substituents on the thiadiazole ring. researchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how a molecule will interact with a biological target. universci.com
Prediction of Reactivity Indices (Electronegativity, Electrophilicity, Hardness, Softness)
From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity indices can be derived to quantify the chemical reactivity and stability of molecules. ajchem-a.comuniversci.com These indices include:
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. ajchem-a.com
Chemical Hardness (η): Represents the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "harder" and less reactive. universci.com
Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity for "softer" molecules. universci.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. universci.com
These reactivity descriptors provide a quantitative basis for comparing the reactivity of different thiadiazole derivatives. rdd.edu.iquniversci.com For example, a compound with a lower hardness and higher softness value is predicted to be more reactive. universci.com These indices are valuable in various applications, including the design of new corrosion inhibitors and pharmacologically active compounds. ajchem-a.com
| Parameter | Value (eV) |
|---|---|
| Electronegativity (χ) | 3.585 |
| Chemical Potential (μ) | -3.585 |
| Hardness (η) | 1.878 |
| Softness (S) | 0.532 |
| Electrophilicity Index (ω) | 3.425 |
Data adapted from a DFT study on a 1,3,4-thiadiazole derivative, showcasing the calculated reactivity indices. universci.com
Time-Dependent DFT (TD-DFT) for Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, including their optical properties. nih.govrepositorioinstitucional.mx By solving the time-dependent Kohn-Sham equations, TD-DFT can predict the electronic absorption spectra of compounds, providing information about their maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved. repositorioinstitucional.mxresearchgate.net
For thiadiazole derivatives, TD-DFT calculations have been successfully employed to simulate their UV-Vis spectra, and the results often show good agreement with experimental data. acs.orgnih.gov This method helps in understanding how structural modifications, such as extending conjugation or introducing different substituents, affect the absorption properties of these compounds. repositorioinstitucional.mx This is particularly relevant for applications in materials science, such as the development of organic semiconductors and dyes for solar cells. repositorioinstitucional.mx The TD-DFT/PCM (Polarizable Continuum Model) approach can also be used to simulate spectra in different solvents, providing a more realistic comparison with experimental measurements. tandfonline.com
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. tandfonline.comnih.gov These methods are extensively used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.comresearchgate.net
For 1,3,4-thiadiazole derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes and receptors. tandfonline.comnih.gov The process involves generating a 3D model of the thiadiazole derivative and "docking" it into the active site of the target protein. The docking algorithm then predicts the preferred binding orientation and calculates a docking score, which is an estimate of the binding affinity. researchgate.net
These studies have shown that 1,3,4-thiadiazole derivatives can form stable complexes with target proteins through various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. tandfonline.commdpi.com For example, docking studies have explored the binding of thiadiazole derivatives to targets such as dihydropteroate (B1496061) synthase, tyrosinase, and various cancer-related proteins. tandfonline.comnih.govmdpi.com The insights gained from these studies can guide the design and synthesis of new, more potent and selective thiadiazole-based therapeutic agents. mdpi.comresearchgate.net
Investigation of Ligand-Target Interactions
A critical aspect of medicinal chemistry and materials science is understanding how a molecule (a ligand) interacts with its biological or material target. Computational docking and molecular dynamics simulations are key techniques used to predict and analyze these interactions for thiadiazole derivatives.
Detailed research findings from molecular docking studies have been instrumental in identifying the potential of 1,3,4-thiadiazole derivatives as inhibitors for various enzymes. For instance, studies have explored their interactions with microbial enzymes such as tyrosyl-tRNA synthetase and N-myristoyl transferase, revealing that specific derivatives can fit snugly into the enzyme's active site. mdpi.com In one study, a particular 1,3,4-thiadiazole derivative demonstrated a strong binding affinity for these microbial enzymes, with calculated binding energies of -8.4 and -9.1 kcal/mol, respectively. mdpi.com This strong binding is often attributed to the formation of hydrogen bonds between the ligand and key amino acid residues in the target protein. nih.gov
Similarly, docking studies have been performed on glucosamine-6-phosphate synthase, a target for antimicrobial agents, to evaluate the binding energy of 2,5-disubstituted-1,3,4-thiadiazole derivatives. ripublication.com In the context of antifungal research, the interaction of thiadiazoles with 14-α-sterol demethylase, an essential enzyme in ergosterol (B1671047) biosynthesis, has been computationally modeled to explain their mechanism of action. nih.gov For anti-cancer applications, researchers have simulated the docking of thiadiazole derivatives into the epidermal growth factor receptor (EGFR) and other cancer-related proteins like the main protease (Mpro) of SARS-CoV-2. nih.govnih.gov These simulations help in understanding the structural requirements for potent inhibition.
Molecular dynamics (MD) simulations further enhance these investigations by providing insights into the stability of the ligand-target complex over time. For example, MD simulations of thiadiazole derivatives complexed with HsaA monooxygenase, a potential anti-tuberculosis target, showed that the most promising compounds remained stably bound within the active site. nih.gov The nitrogen and sulfur atoms of the thiadiazole ring are frequently identified as key interaction sites, capable of acting as ligands in coordination with metal ions or forming hydrogen bonds. researchgate.netnih.gov Theoretical studies on the interaction of thiadiazole derivatives with iron surfaces in corrosion research also highlight the importance of sulfur and nitrogen heteroatoms as active sites for adsorption. jchemlett.comjchemlett.com
| Thiadiazole Derivative Class | Biological Target | Key Findings from Docking/Simulation | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole derivatives | Tyrosyl-tRNA synthetase & N-myristoyl transferase (antimicrobial) | Compound 3 showed the best interactions and lowest binding energy (−8.4 and −9.1 kcal/mol). | mdpi.com |
| 1,3,4-Thiadiazole derivatives | HsaA monooxygenase (anti-tuberculosis) | Compounds AK05 and AK13 showed good binding affinity (-9.4 and -9.0 kcal/mol) and were stable in MD simulations. | nih.gov |
| 1,3,4-Thiadiazole derivatives | 14-α-sterol demethylase (antifungal) | Docking studies supported the hypothesis that these compounds inhibit ergosterol biosynthesis. | nih.gov |
| 1,3,4-Thiadiazole derivatives | SARS-CoV-2 Main Protease (Mpro) (antiviral) | Compound 7 displayed the highest binding affinity with a docking score of -11.4 kcal/mol. | nih.gov |
| Thiadiazole derivatives | Fe(110) surface (corrosion inhibition) | Fukui indices revealed active sites on sulfur and nitrogen atoms, indicating physical adsorption. | jchemlett.comjchemlett.com |
Conformational Analysis and Energy Minimization
Before assessing ligand-target interactions, the most stable three-dimensional structure (conformation) of the molecule must be determined. Conformational analysis and energy minimization are computational procedures used to find the lowest energy, and thus most probable, conformation of a molecule.
For thiadiazole derivatives, these studies often begin with constructing a 2D structure, which is then converted into a 3D model. ymerdigital.com This initial model is then subjected to geometry optimization using various computational methods. Semi-empirical methods like PM7 or quantum mechanics methods like Density Functional Theory (DFT) are commonly employed to refine the molecular geometry and find the minimum energy state. ymerdigital.comijcsi.pro For instance, DFT at the B3LYP/6-31G** (d,p) level has been used to investigate the structure of thiadiazole derivatives intended as corrosion inhibitors. ijcsi.pro
X-ray crystallography provides experimental validation for these theoretical models. In one study, the single-crystal X-ray diffraction analysis of a 5-arylimino-1,3,4-thiadiazole derivative confirmed a near-planar 1,3,4-thiadiazole ring. mdpi.com The analysis revealed specific bond lengths and angles, such as a strained internal angle of 107.8(3)° for N(7)-C(11)-S(10), providing precise data that can be used to benchmark and refine computational models. mdpi.com Such studies also establish the stereochemistry, for example, confirming a Z configuration around an imino double bond, which is crucial for understanding its interaction with a target. mdpi.com Conformational analysis can also reveal important structural features, such as the co-planar arrangement of substituents relative to the thiadiazole ring, which can influence biological activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models, once validated, can be used to predict the activity of new, unsynthesized compounds.
Numerous QSAR studies have been conducted on 1,3,4-thiadiazole derivatives to guide the development of new therapeutic agents. For example, a 4D-QSAR model was developed for thiadiazole derivatives bearing an acrylamide (B121943) moiety to understand their effectiveness as EGFR inhibitors in cancer treatment. nih.gov This model yielded a high correlation coefficient (r² = 0.82) and predictive ability (r²_Pred = 0.78), indicating its reliability. nih.gov In another study targeting lung cancer, a robust QSAR model was built for 1,3,4-thiadiazole derivatives against the A549 cell line, adhering to the rigorous standards set by the Organisation for Economic Co-operation and Development (OECD). ymerdigital.com
Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to understand the structural requirements for the fungicidal activity of novel 1,3,4-thiadiazole xylofuranose (B8766934) derivatives. plos.org These models help create contour maps that visualize regions where steric bulk, electrostatic charge, or other properties should be modified to enhance activity. QSAR models have also been successfully developed for thiadiazoles as carbonic anhydrase IX inhibitors and as corrosion inhibitors, relating molecular descriptors like HOMO/LUMO energies and dipole moment to their inhibitory efficiency. ijcsi.pronih.gov
| Activity/Property | Thiadiazole Class | QSAR/QSPR Model Type | Key Findings/Statistics | Reference |
|---|---|---|---|---|
| Antiproliferative (EGFR inhibitors) | Thiadiazole-acrylamide derivatives | 4D-QSAR | Developed a robust model with r² = 0.82 and r²_Pred = 0.78. | nih.gov |
| Antiproliferative (Lung Cancer) | 1,3,4-Thiadiazole derivatives | MLR-based QSAR | A robust model was built following OECD guidelines to predict activity against A549 cell lines. | ymerdigital.com |
| Fungicidal | 1,3,4-Thiadiazole xylofuranose derivatives | 3D-QSAR (CoMFA/CoMSIA) | Models helped understand structural requirements for high fungicidal activity. | plos.org |
| Corrosion Inhibition | Thiadiazole, oxadiazole, triazole derivatives | DFT-QSAR | Correlated molecular descriptors (HOMO, LUMO, dipole moment) with inhibitory efficiency. | ijcsi.pro |
| Carbonic Anhydrase IX Inhibition | 1,3,4-Thiadiazole-2-thione derivatives | Linear QSAR | A tetra-parametric model showed the approach is useful for modeling inhibitors. | nih.gov |
Simulation of Reaction Mechanisms and Pathways
Theoretical chemistry is also employed to simulate and understand the mechanisms of chemical reactions, including the synthesis of thiadiazole rings and their subsequent interactions. This can involve calculating transition state energies and mapping out the entire reaction coordinate.
The synthesis of the 1,3,4-thiadiazole ring often involves the cyclization or cyclocondensation of precursors like thiosemicarbazides or diacyl hydrazines. ekb.egmdpi.comrkmmanr.org Computational studies can elucidate the proposed mechanisms for these reactions. For example, the conversion of acyl thiosemicarbazides into 2,5-disubstituted-1,3,4-thiadiazoles can be modeled to understand the energetics of the cyclodehydration or dehydrosulfurization steps. mdpi.com Reagents like Lawesson's reagent, phosphorus pentasulfide, or titanium tetrachloride are often used to facilitate these transformations, and computational models can help explain their role in the reaction pathway. mdpi.comrkmmanr.org
Beyond synthesis, simulations can model the mechanism of action. In the field of corrosion science, quench dynamic simulations have been used to model the adsorption of thiadiazole derivatives onto an iron surface. jchemlett.comjchemlett.com These simulations establish the mechanism of interaction, for example, showing that the compounds are weakly adsorbed through van der Waals forces, which is characteristic of physical adsorption. ajchem-a.com By calculating adsorption and binding energies, these studies can predict the relative inhibition efficiency of different derivatives, showing, for instance, that efficiency increases with the length of certain alkyl chains. jchemlett.comajchem-a.com These theoretical investigations provide a molecular-level rationale for experimentally observed phenomena and guide the design of more effective molecules.
Research Applications of 2,5 Diisopropyl 1,3,4 Thiadiazole and Its Thiadiazole Analogues
Applications in Medicinal Chemistry Research
The 1,3,4-thiadiazole (B1197879) nucleus is a privileged scaffold in drug discovery, with its derivatives showing potential as antimicrobial, anticancer, antiviral, and antitubercular agents. nih.govnih.govresearchgate.net The mesoionic character of the ring may allow these compounds to cross cellular membranes and interact effectively with biological targets. tandfonline.com
Thiadiazole derivatives have demonstrated significant potential in combating microbial diseases, a critical area of research given the rise of antibiotic resistance. researchgate.netkuey.net The core structure is found in established antibacterial drugs like cefazolin (B47455) and sulfamethizole. nih.gov
Numerous studies have highlighted the antibacterial efficacy of 1,3,4-thiadiazole analogues against a range of Gram-positive and Gram-negative bacteria. kuey.netnih.gov The mode of action is thought to involve interference with essential cellular processes, potentially including DNA replication. mdpi.com
Research has shown that the nature and position of substituents on the thiadiazole ring are crucial for antibacterial potency. For instance, a series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives were synthesized and tested, with compounds featuring nitro furan (B31954) and nitro thiophene (B33073) moieties showing strong effects against Gram-positive bacteria. ut.ac.ir Another study on piperazine-1,3,4-thiadiazole analogues found that a hydroxyl-substituted derivative possessed significant antibacterial activity against both Vibrio cholerae and Bacillus subtilis. rjptonline.org Fused heterocyclic systems, such as imidazo[2,1-b] kuey.netnih.govarabjchem.orgthiadiazoles, have also been explored, with some derivatives showing potent activity. mdpi.com
Table 1: Selected Thiadiazole Analogues and their Antibacterial Activity
| Derivative | Bacterial Strain(s) | Key Finding |
| 2-(5-nitro-2-furyl)-1,3,4-thiadiazole derivatives | Staphylococcus aureus, Bacillus subtilis | Exhibited strong antibacterial effects against Gram-positive bacteria. ut.ac.ir |
| Piperazine-1,3,4-thiadiazole with hydroxyl substitution | Vibrio cholerae, Bacillus subtilis | Showed highly significant antibacterial activity, comparable to standard drugs. rjptonline.org |
| Imidazo[2,1-b] kuey.netnih.govarabjchem.orgthiadiazole derivatives | Staphylococcus aureus, Bacillus subtilis, E. coli | Displayed forceful antibacterial activities with low MIC values. mdpi.com |
| 2-amino-5-R-1,3,4-thiadiazole derivatives | Bacillus subtilis, Clostridium difficile | Most compounds were active, with a butylamino derivative showing good activity against most organisms. gavinpublishers.com |
| Triazolo-thiadiazole derivatives | E. coli, P. aeruginosa, Gram-positive & Gram-negative strains | Exhibited higher antibacterial activity than ampicillin (B1664943) and streptomycin (B1217042) against tested strains. mdpi.com |
The development of new antifungal agents is critical, and 1,3,4-thiadiazole derivatives have emerged as a promising class of compounds. nih.gov Their antifungal activity has been documented against various fungal species, including clinically relevant strains like Candida albicans and black fungi such as Rhizopus oryzae. nih.govmdpi.comnih.gov
One study focused on 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, which proved to be a potent agent against various Candida species, including azole-resistant isolates. nih.gov The mechanism appeared to involve the disruption of cell wall biogenesis. nih.gov Another series of 2,5-disubstituted-1,3,4-thiadiazoles containing a 5-phenyl-2-furan moiety showed considerable activity against several fungi, particularly Phytophthora infestans. nih.gov Research on imidazole-fused imidazo[2,1-b] kuey.netnih.govarabjchem.orgthiadiazole analogues revealed strong and selective activity against Candida albicans, with one compound showing potency 13 times that of the standard drug gatifloxacin. nih.gov
Table 2: Selected Thiadiazole Analogues and their Antifungal Activity
| Derivative | Fungal Strain(s) | Key Finding |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida species (including resistant isolates), molds | Potent antifungal with MIC100 values from 8 to 96 μg/ml; disrupts cell wall biogenesis. nih.gov |
| 2,5-disubstituted-1,3,4-thiadiazoles with furan moiety | Phytophthora infestans, other fungi | Exhibited considerable in vitro and in vivo fungicidal activity. nih.gov |
| Imidazole-fused imidazo[2,1-b] kuey.netnih.govarabjchem.orgthiadiazole analogue (21a) | Candida albicans | Showed very high activity (MIC50 = 0.16 μg/mL), exceeding control drugs. nih.gov |
| Triazolo-thiadiazole derivatives | Various fungi | Displayed very good antifungal activities, up to 80-fold higher than ketoconazole. mdpi.com |
| Sulfonamide-1,2,4-thiadiazole derivatives | Various micromycetes | All tested compounds showed significant antifungal activity compared to bifonazole. researchgate.netjst.go.jp |
The 1,3,4-thiadiazole scaffold is a bioisostere of pyrimidine, a key component of nucleic acids, which may contribute to the antiviral properties observed in its derivatives. nih.gov Research has explored their activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Tobacco Mosaic Virus (TMV), and Human Cytomegalovirus (HCMV). nih.govmdpi.comarkat-usa.org
For instance, a series of 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized and tested against TMV. mdpi.com One compound, E2, exhibited superior protective activity compared to the commercial agent ningnanmycin, appearing to inhibit the spread of the virus and enhance the plant's photosynthetic efficiency. mdpi.com In the context of HIV, chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles showed significant anti-HIV-1 activity at micromolar concentrations. nih.gov Furthermore, L-methionine-coupled 1,3,4-thiadiazole derivatives have been identified as a new class of selective influenza A virus inhibitors that appear to act during the virus entry process. nih.gov
Table 3: Selected Thiadiazole Analogues and their Antiviral Activity
| Derivative | Virus | Key Finding |
| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (E2) | Tobacco Mosaic Virus (TMV) | Protective activity (EC50 = 203.5 μg/mL) was superior to the commercial agent ningnanmycin. mdpi.com |
| Chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles | HIV-1 | Showed significant anti-HIV-1 activity with IC50 values in the micromolar range (7.50–20.83 μM). nih.gov |
| L-methionine-coupled 1,3,4-thiadiazole (Compound 24) | Influenza A/H3N2 virus | Displayed selective activity with an EC50 of 4.8 µM; acts as a virus entry inhibitor. nih.gov |
| Pyrrolyl-1,3,4-thiadiazole derivatives | West Nile Virus, Dengue Virus | Showed antiviral activity. arkat-usa.org |
| 2-amino-1,3,4-thiadiazole derivatives | Human Cytomegalovirus (HCMV) | Patented compounds showed up to 100% inhibition of HCMV polymerase at 25 μM. nih.gov |
Tuberculosis remains a global health crisis, necessitating the discovery of new therapeutic agents. nih.govcbijournal.com The 1,3,4-thiadiazole nucleus is being actively explored for this purpose. nih.govcbijournal.comacs.org A series of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and screened against Mycobacterium tuberculosis H37Rv, with 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showing the highest inhibitory activity (69%). acs.orgnih.gov
In another study, thiadiazole-linked thiazole (B1198619) derivatives were evaluated, with several compounds demonstrating moderate to good Minimum Inhibitory Concentration (MIC) values against M. tuberculosis. nih.gov Similarly, a series of chromone-fused 1,3,4-thiadiazole derivatives were screened, and five compounds were found to be active, with one derivative (5f) being highly potent with an MIC of 3.0 µg/ml. ijnc.ir The nature and position of substituents on the associated phenyl rings were found to be critical for activity. ijnc.ir
Table 4: Selected Thiadiazole Analogues and their Antitubercular Activity
| Derivative | Strain | Key Finding |
| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | Exhibited the highest inhibitory activity (69%) in its series at >6.25 μg/mL. acs.orgnih.gov |
| Thiadiazole-linked thiazole derivative (5l) | M. tuberculosis (H37Ra) | Showed the best MIC value of 7.1285 μg/ml in its series. nih.gov |
| Chromone fused 1,3,4-thiadiazole (5f) | M. tuberculosis H37Rv | Found to be highly potent with an MIC of 3.0 µg ml-1. ijnc.ir |
| 2-(3'-chloro-5'-phenoxy-benzo[b]thiophen-2'-yl)-5-arylamino-1,3,4-thiadiazoles | M. tuberculosis | The p-methoxy derivative showed good inhibition at 0.25μg/ml. gavinpublishers.com |
| Fatty-acid thiadiazole derivative (51) | M. tuberculosis H37R | Exhibited an MIC of 2.34 μg/mL. nih.gov |
The 1,3,4-thiadiazole scaffold is a valuable pharmacophore in the design of novel anticancer agents due to its ability to interfere with DNA replication and interact with various biological targets. tandfonline.commdpi.comnih.gov Derivatives have shown activity against numerous human cancer cell lines, including breast, colon, and lung cancer. mdpi.comarabjchem.orgnih.gov
A series of novel 3,6-disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives demonstrated potent cytostatic and cytotoxic effects against a panel of nine human cancer cell lines. arabjchem.org Another study synthesized 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl (B12655295) substituent, which showed activity against MCF-7 and MDA-MB-231 breast cancer cells. mdpi.com Research into pyrazole-thiadiazole hybrids as EGFR inhibitors identified a compound (6g) with potent inhibitory activity against the A549 lung cancer cell line (IC50 = 1.537 µM) and the EGFR enzyme (IC50 = 0.024 µM). acs.org The mechanism of action for many thiadiazole-based anticancer agents involves the inhibition of key proteins like tubulin, heat shock protein 90 (Hsp90), or various kinases. nih.gov
Table 5: Selected Thiadiazole Analogues and their Anticancer Activity
| Derivative | Cancer Cell Line(s) | Key Finding / Activity |
| 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives (IVn, IVb) | Panel of 9 human cancer cell lines | Exhibited very potent cytostatic and cytotoxic effects. arabjchem.org |
| 1,3,4-thiadiazole with two 3-methoxyphenyl groups | MCF-7, MDA-MB-231 (Breast) | Showed high activity, reducing cell viability to ~34-40% at 100 µM. mdpi.com |
| Pyrazole-thiadiazole hybrid (6g) | A549 (Lung) | Potent EGFR inhibitor with IC50 = 1.537 µM against cells and 0.024 µM against the enzyme. acs.org |
| 1,2,3-thiadiazole dehydroepiandrosterone (B1670201) derivative (25) | T47D (Breast) | Potent activity with an IC50 of 0.058 μM and considerable selectivity. nih.gov |
| 1,3,4-thiadiazole hybrid (32a) | HePG-2 (Liver), MCF-7 (Breast) | High antiproliferative activity (IC50 = 3.31 µM for HePG-2) and strong EGFR inhibition (IC50 = 0.08 µM). nih.gov |
Anti-inflammatory Research
Thiadiazole derivatives have been a significant focus of anti-inflammatory research, primarily due to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). mdpi.comdergipark.org.tr The anti-inflammatory potential of this class of compounds has been demonstrated in various preclinical models. core.ac.uk
A novel series of thiadiazole derivatives bearing sulfonamide moieties were synthesized and evaluated as selective COX-2 inhibitors. rsc.org Several of these compounds exhibited potent COX-2 inhibition with high selectivity indices compared to the standard drug, celecoxib (B62257). rsc.org Molecular docking studies revealed that these compounds orient themselves within the active site of the COX-2 enzyme in a manner similar to celecoxib. rsc.org
In another study, a series of 5-adamantylthiadiazole-based thiazolidinone derivatives were evaluated for their anti-inflammatory activity. mdpi.com Several compounds in this series demonstrated moderate to excellent anti-inflammatory effects, with some showing higher potency than the standard drug indomethacin (B1671933) in in vivo models. mdpi.com These compounds were found to be effective COX-1 inhibitors, with the most active ones showing no gastric damage. mdpi.com
Furthermore, thiadiazole-thiazolidinone hybrids have been investigated as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), another important enzyme in the inflammatory pathway. nih.gov One of the most promising compounds from this series demonstrated potent and selective inhibition of both COX-2 and 15-LOX, with in vivo anti-inflammatory activity comparable to celecoxib and a favorable gastrointestinal safety profile. nih.gov
Similarly, thiadiazole-benzothiazole hybrids have been explored for their COX inhibitory profiles. dergipark.org.tr One compound, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamide, was identified as a potent and selective inhibitor of COX-1. dergipark.org.tr
Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Thiadiazole Analogues
| Compound Class | Target Enzyme | Key Findings | Reference |
| Thiadiazole-sulfonamides | COX-2 | Potent and selective inhibition, comparable to celecoxib. | rsc.org |
| 5-Adamantylthiadiazole-based thiazolidinones | COX-1 | Higher potency than indomethacin in some cases, with no gastric damage. | mdpi.com |
| Thiadiazole-thiazolidinone hybrids | COX-2 and 15-LOX | Dual inhibition with in vivo activity comparable to celecoxib. | nih.gov |
| Thiadiazole-benzothiazole hybrids | COX-1 | Potent and selective inhibition. | dergipark.org.tr |
| Thiadiazole linked pyrazole (B372694) benzene (B151609) sulphonamides | COX-2 | Good binding affinity in molecular docking studies. | orientjchem.org |
Antiparasitic Research (e.g., Antileishmanial, Antimalarial)
The thiadiazole scaffold has shown significant promise in the development of new antiparasitic agents, with numerous derivatives exhibiting potent activity against Leishmania and Plasmodium species. nih.govmums.ac.ir
Antileishmanial Activity:
Several studies have highlighted the potent antileishmanial activity of 1,3,4-thiadiazole derivatives. A series of 5-(5-nitroaryl)-2-substituted-thio-1,3,4-thiadiazoles demonstrated high activity against the promastigote form of Leishmania major, with IC50 values in the low micromolar range. tandfonline.com The structural flexibility at the 2-position of the thiadiazole ring was found to be important for retaining good antileishmanial activity. tandfonline.com
Similarly, novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated against L. major promastigotes. nih.gov A methylimidazole-containing derivative emerged as the most active compound in this series. nih.gov Another study on 2-substituted-thio-1,3,4-thiadiazoles found that all synthesized compounds showed good antileishmanial activity against both promastigote and amastigote forms of L. major. mui.ac.irmui.ac.ir
Research on 5-nitroheteroaryl-1,3,4-thiadiazole derivatives has also yielded promising results, with some compounds showing excellent antileishmanial activity and low toxicity. mums.ac.ir The proposed mechanism for some of these derivatives involves their ability to permeate the parasite's cell membrane and cause damage to intracellular components. nih.gov
Antimalarial Activity:
Thiadiazole derivatives have also been investigated for their potential as antimalarial agents. mums.ac.ir Naphthyl-bearing 1,3,4-thiadiazole acetamides have been designed as potential inhibitors of the parasitic folate pathway. nih.gov Several of these compounds displayed good to moderate anti-plasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov
In another study, new 1,3,4-thiadiazole derivatives incorporating imidazo[1,2-b]pyridazine (B131497) and thiazolidinone moieties were synthesized and screened for their antimalarial activity against P. falciparum. iscience.in Two compounds from this series exhibited good antimalarial activity. iscience.in The antimalarial activity of some thiadiazole analogues is attributed to the inhibition of parasitic enzymes like carbonic anhydrase. nih.gov
Table 2: Antiparasitic Activity of Selected Thiadiazole Analogues
| Compound Class | Parasite | Key Findings | Reference |
| 5-(5-Nitroaryl)-2-substituted-thio-1,3,4-thiadiazoles | Leishmania major | High activity against promastigotes with low micromolar IC50 values. | tandfonline.com |
| 5-(Nitrothiophene-2-yl)-1,3,4-thiadiazoles | Leishmania major | A methylimidazole-containing derivative was the most potent. | nih.gov |
| 2-Substituted-thio-1,3,4-thiadiazoles | Leishmania major | Good activity against both promastigote and amastigote forms. | mui.ac.irmui.ac.ir |
| Naphthyl-bearing 1,3,4-thiadiazole acetamides | Plasmodium falciparum | Good to moderate activity against sensitive and resistant strains. | nih.gov |
| Thiadiazole-imidazo[1,2-b]pyridazine-thiazolidinone hybrids | Plasmodium falciparum | Two compounds showed good antimalarial activity. | iscience.in |
Enzyme Inhibition Studies
The biological activities of thiadiazole derivatives are often linked to their ability to inhibit specific enzymes. This has made them a subject of extensive research in enzyme inhibition studies.
Carbonic Anhydrase Inhibition:
Thiadiazole sulfonamides are well-known inhibitors of carbonic anhydrase (CA). researchgate.netnih.gov A series of 2-substituted 1,3,4-thiadiazole-5-sulfonamides showed significant inhibitory activity against carbonic anhydrase II. nih.gov The inhibitory potency of these compounds was found to correlate with their ability to reduce intraocular pressure, highlighting their potential in glaucoma treatment. nih.gov
Further studies on 2-substituted-1,3,4-thiadiazole-5-sulfamides revealed that these compounds act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II, and IV. drugbank.com Benzimidazo[1,2-c] sphinxsai.comnih.govkoreascience.krthiadiazole-7-sulfonamides have also been synthesized and shown to bind to human carbonic anhydrase I (hCAI) and bovine carbonic anhydrase II (bCAII) with high affinity. researchgate.net More recently, thiadiazole-sulfonamide hybrids have been developed as dual inhibitors of epidermal growth factor receptor (EGFR) and carbonic anhydrase IX (CA-IX), showing promise as anticancer agents. tandfonline.com
Cyclooxygenase and Lipoxygenase Inhibition:
As discussed in the anti-inflammatory section, thiadiazole derivatives are effective inhibitors of cyclooxygenase (COX) enzymes. mdpi.comdergipark.org.trrsc.org Some thiadiazole-thiazolidinone hybrids have also been identified as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), suggesting a broader anti-inflammatory profile. nih.gov
Cholinesterase Inhibition:
Thiadiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.govsci-hub.senih.gov A series of indole-based thiadiazole derivatives showed potent inhibition of both AChE and BChE, with some analogues exhibiting IC50 values in the sub-micromolar range. nih.govsci-hub.se Similarly, drug-1,3,4-thiadiazole conjugates have been synthesized and found to be selective, mixed-type inhibitors of AChE in the nanomolar range. diva-portal.org Novel coumarin-thiadiazole hybrids have also been synthesized and shown to have a moderate ability to inhibit both cholinesterases. mdpi.com
Table 3: Enzyme Inhibitory Activity of Selected Thiadiazole Analogues
| Enzyme Target | Compound Class | Key Findings | Reference |
| Carbonic Anhydrase | 2-Substituted-1,3,4-thiadiazole-5-sulfonamides | Selective inhibition of mitochondrial isozymes VA and VB. | drugbank.com |
| Cyclooxygenase (COX) | Thiadiazole-sulfonamides | Potent and selective COX-2 inhibition. | rsc.org |
| Lipoxygenase (LOX) | Thiadiazole-thiazolidinone hybrids | Dual inhibition of COX-2 and 15-LOX. | nih.gov |
| Cholinesterases (AChE & BChE) | Indole-based-thiadiazole derivatives | Potent inhibition with sub-micromolar IC50 values. | nih.govsci-hub.se |
| Cholinesterases (AChE) | Drug-1,3,4-thiadiazole conjugates | Selective, mixed-type inhibition in the nanomolar range. | diva-portal.org |
Anticonvulsant Research
The 1,3,4-thiadiazole nucleus is a recognized pharmacophore in the development of anticonvulsant agents, with several derivatives showing promising activity in preclinical models of epilepsy. sphinxsai.comnih.govkoreascience.kr The established anticonvulsant drugs acetazolamide (B1664987) and methazolamide (B1676374) are 2,5-disubstituted-1,3,4-thiadiazole analogues. sphinxsai.com
A number of studies have focused on synthesizing novel 2,5-disubstituted-1,3,4-thiadiazole derivatives and evaluating their anticonvulsant potential. sphinxsai.comkoreascience.kr One study described the synthesis of a series of carboxamide-substituted 1,3,4-thiadiazoles, with some compounds showing significant protection against pentylenetetrazole-induced convulsions without sedative side effects. sphinxsai.com
Another research effort focused on synthesizing 2,5-disubstituted 1,3,4-thiadiazoles based on a pharmacophore model for anticonvulsant activity. koreascience.kr A significant percentage of the synthesized compounds were active in the maximal electroshock seizure (MES) screening test. koreascience.kr The study identified a semicarbazone derivative as the most potent compound, showing a broad spectrum of activity without neurotoxicity. koreascience.kr
The structural features of thiadiazole derivatives that contribute to their anticonvulsant activity have been extensively reviewed. core.ac.uknih.govarjonline.org These reviews highlight the importance of the thiadiazole ring as a hydrogen bond acceptor and a constrained pharmacophore in interacting with biological targets relevant to seizure control. core.ac.uknih.gov
Antioxidant Investigations
The antioxidant potential of thiadiazole analogues has been another area of active research. researchgate.netsemanticscholar.orgjocpr.com These compounds are of interest for their potential to mitigate oxidative stress, which is implicated in various diseases. jneonatalsurg.com
A study on triazole and thiadiazole analogues revealed that some of the tested compounds exhibited good to moderate antioxidant activity in DPPH, nitric oxide, and hydrogen peroxide radical scavenging assays. researchgate.netjocpr.com Interestingly, the presence of electron-releasing groups like methyl and methoxy (B1213986) was associated with enhanced antioxidant activity. researchgate.netjocpr.com
In another investigation, novel bis-triazolothiadiazoles and bis-triazolothiadiazines were synthesized and showed noteworthy antioxidant properties in the DPPH assay. semanticscholar.org The antioxidant activity of these heterocyclic compounds is attributed to their ability to act as a first line of defense against free radical damage. semanticscholar.org
Furthermore, the synthesis and antioxidant screening of thiadiazolyl-triazole analogues demonstrated that several compounds had high inhibitory activity, with IC50 values comparable to standard antioxidants like Vitamin C and butylated hydroxytoluene (BHT). researchgate.net Molecular docking studies supported the experimental findings of their antioxidant potential. researchgate.net
Other Pharmacological Activity Research
The versatility of the thiadiazole scaffold extends to a wide array of other pharmacological activities. mdpi.comresearchgate.net
Antidiabetic Activity: Thiadiazole derivatives have emerged as promising candidates for the development of new antidiabetic agents. rjptonline.orgjneonatalsurg.comnih.govscirp.orgbenthamscience.com These compounds have been shown to target various proteins involved in glucose metabolism, including peroxisome proliferator-activated receptors (PPARs), dipeptidyl peptidase-4 (DPP-4), and carbohydrate-hydrolyzing enzymes like alpha-glucosidase. jneonatalsurg.comnih.govbenthamscience.com The substitution pattern on the thiadiazole ring has been found to be crucial for their antidiabetic efficacy. rjptonline.org
Hypolipidemic Activity: Several thiadiazole derivatives have been investigated for their ability to lower lipid levels. nih.govnih.govindexcopernicus.com A study on 1,3,4-thiadiazole Schiff base derivatives showed that they possess significant hypolipidemic activity in a rat model of hyperlipidemia. nih.gov These compounds were identified as potential agonists of PPARα, a key regulator of lipid metabolism. nih.gov Another series of 2,5,6-trisubstituted imidazo[2,1-b] nih.govsphinxsai.comkoreascience.krthiadiazoles also demonstrated a significant decrease in serum cholesterol and triglyceride levels. nih.gov
Antidepressant and Anxiolytic Activity: The potential of thiadiazole derivatives as antidepressant and anxiolytic agents has also been explored, as indicated by several reviews on the pharmacological applications of this heterocyclic system. acs.org
Applications in Agricultural Chemistry Research
Beyond pharmaceuticals, 1,3,4-thiadiazole derivatives have found significant applications in agricultural chemistry as herbicides, fungicides, and plant growth regulators. acs.orgnih.govresearchgate.net The diverse biological activities of these compounds make them valuable tools for crop protection.
Several thiadiazole derivatives, such as buthidiazole and tebuthiuron, have been commercialized as herbicides for selective weed control in crops like corn and sugarcane. researchgate.net The herbicidal activity of these compounds is a well-established application of the thiadiazole scaffold in agriculture. researchgate.net
In the area of fungicides, novel 1,3,4-thiadiazole xylofuranose (B8766934) derivatives have been synthesized and evaluated for their fungicidal activity. plos.org Some of these compounds exhibited more potent fungicidal effects than the commercial fungicide chlorothalonil, indicating their potential for further development as agricultural fungicides. plos.org The 1,3,4-thiadiazole ring is considered an essential motif in the design of new agrochemicals due to its broad spectrum of activity. acs.orgresearchgate.net
Herbicidal Compound Development
Thiadiazole derivatives have been extensively studied for their herbicidal properties. researchgate.net For instance, certain 1,3,4-thiadiazole derivatives have shown selective herbicidal activity against broadleaf weeds like Brassica campestris L. aeeisp.comresearchgate.net Research has indicated that the herbicidal effects of these compounds can occur through the inhibition of photosynthesis and the disruption of chloroplast ultrastructure. researchgate.net
A study on 5-dehydroabietyl-1,3,4-thiadiazole derivatives revealed significant growth inhibition against rape (Brassica campestris) and some inhibitory effects on barnyard grass (Echinochloa crusgalli). aeeisp.com Similarly, N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides and other derivatives have shown moderate herbicidal activities against dicotyledonous plants. researchgate.net The urea (B33335) derivatives of 1,3,4-thiadiazole, particularly 1-methyl or 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea, have demonstrated notable herbicidal activity. acs.org
Table 1: Herbicidal Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Target Weed | Observed Effect | Reference |
| 5-dehydroabietyl-1,3,4-thiadiazoles | Brassica campestris, Echinochloa crusgalli | Excellent growth inhibition | aeeisp.com |
| N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides | Dicotyledonous plants (Brassica campestris L.) | Moderate herbicidal activity | researchgate.net |
| 1-methyl or 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-urea | General | Prominent herbicidal activity | acs.org |
| 1,3,4-thiadiazole chrysanthemamide derivatives | Brassica campestris L. | Moderate to good selective herbicidal activity | researchgate.net |
Fungicidal Compound Development
The 1,3,4-thiadiazole ring is a core component of many compounds with significant fungicidal properties. researchgate.netmdpi.com Research has shown that derivatives of 1,3,4-thiadiazole are effective against a wide range of plant pathogenic fungi. nih.govnih.govnih.gov
For example, a series of 2,5-disubstituted-1,3,4-thiadiazoles containing a 5-phenyl-2-furan moiety exhibited considerable activity against several fungi, with particular effectiveness against Phytophthora infestans. nih.gov Morphological studies of the effect of compound I18 from this series on P. infestans revealed swelling of hyphae and thickening of cell walls, suggesting that the compound may interfere with cell wall biosynthesis. nih.gov Another study found that novel indole (B1671886) derivatives containing 1,3,4-thiadiazole showed potent antifungal activity against Botrytis cinerea, outperforming commercial fungicides like azoxystrobin (B1666510) and fluopyram. nih.gov The mechanism of action for some of these derivatives is believed to be the inhibition of succinate (B1194679) dehydrogenase (SDHI). nih.gov
Furthermore, research on 1,3,4-thiadiazole derivatives of glucosides has identified compounds with strong bioactivities against Phytophthora infestans. nih.govfrontiersin.org Studies on 1,3,4-thiadiazole derivatives have also demonstrated their efficacy against Candida albicans. bibliotekanauki.pl
Table 2: Fungicidal Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Target Fungi | Observed Effect/Activity | Reference |
| 2,5-disubstituted-1,3,4-thiadiazoles with 5-phenyl-2-furan | Phytophthora infestans | Considerable activity, hyphal swelling | nih.gov |
| Indole derivatives with 1,3,4-thiadiazole (Compound Z2) | Botrytis cinerea | EC50 of 2.7 µg/mL | nih.gov |
| 1,3,4-thiadiazole derivatives of glucosides (Compound 4i) | Phytophthora infestans | EC50 of 3.43 µg/mL | nih.govfrontiersin.org |
| 2-amino-1,3,4-thiadiazole | Candida albicans | High and diversified activity | bibliotekanauki.pl |
Insecticidal Compound Development
Derivatives of 1,3,4-thiadiazole have emerged as promising candidates for the development of new insecticides. ekb.egresearchgate.net These compounds have shown efficacy against various insect pests, including the cotton leafworm (Spodoptera littoralis). ekb.egnih.govtandfonline.com
Research into novel N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives revealed potent toxic effects against S. littoralis, with some compounds exhibiting LC50 values as low as 27.65 ppm. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting acetylcholinesterase (AChE), a key enzyme in the insect nervous system. nih.gov Similarly, 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives have shown remarkable insecticidal activity against the same pest. tandfonline.com
Other studies have synthesized 1,3,4-thiadiazole derivatives that demonstrated good to excellent insecticidal activity against the 4th instar larvae of Spodoptera littoralis. ekb.eg Furthermore, some benzoyl ureas containing a 1,3,4-thiadiazole group have exhibited good insecticidal activity against Aphis craccivora. researchgate.net
Table 3: Insecticidal Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Target Insect | Observed Effect/Activity | Reference |
| N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamides | Spodoptera littoralis | LC50 values as low as 27.65 ppm | nih.gov |
| 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives | Spodoptera littoralis | Remarkable insecticidal activity | tandfonline.com |
| 2-amino-5-(substituted)-1,3,4-thiadiazoles | Spodoptera littoralis (4th instar larvae) | Good to excellent insecticidal activity | ekb.eg |
| Benzoyl ureas with 1,3,4-thiadiazole (Compounds 3d, 3g) | Aphis craccivora | >90% mortality | researchgate.net |
Pesticidal Applications
The broad-spectrum biological activity of 1,3,4-thiadiazole derivatives makes them valuable in the development of various pesticides. ontosight.aibibliotekanauki.pl Commercially available pesticides such as Thiazafluron and Tebuthiuron contain the 1,3,4-thiadiazole motif. tandfonline.com These compounds are utilized for selective weed control in crops like corn and sugarcane. researchgate.net The development of novel thiadiazole-based pesticides continues to be an active area of research, with a focus on creating compounds with low toxicity and minimal environmental impact. ekb.egnih.gov
Plant Growth Regulation Studies
In addition to their pesticidal properties, some 1,3,4-thiadiazole derivatives have been investigated for their effects on plant growth. aeeisp.comsioc-journal.cn Certain synthesized compounds have exhibited growth stimulant properties, with activity levels comparable to the natural plant hormone heteroauxin. researchgate.net This suggests the potential for developing thiadiazole-based compounds that can be used to enhance crop growth and yield.
Applications in Materials Science
The unique physicochemical properties of 1,3,4-thiadiazole derivatives also make them promising for applications in materials science. researchgate.net
Organic Synthesis Intermediates
2,5-Disubstituted-1,3,4-thiadiazoles serve as important intermediates in organic synthesis. researchgate.net They are versatile starting materials for creating a variety of more complex molecules with desired biological or material properties. ontosight.aiekb.eg For instance, 2-aminothiazoles, which can be derived from thiadiazoles, are intermediates in the synthesis of certain antibiotics and dyes. researchgate.net The reactivity of the thiadiazole ring allows for the introduction of various functional groups, leading to the development of new compounds with tailored characteristics for pharmaceutical, agricultural, and material science applications. ontosight.airesearchgate.net
Development of Functional Polymers and Macromolecules
The 1,3,4-thiadiazole moiety is a valuable building block in the synthesis of functional polymers and macromolecules due to its inherent thermal stability, chemical resistance, and specific electronic properties. researchgate.netisres.org Its incorporation into polymer chains can impart desirable characteristics for advanced material applications. Research in this area has explored the development of coordination polymers, heat-resistant polymers, and macromolecules for various functionalities.
Coordination polymers, which consist of metal ions linked by organic ligands, have been synthesized using thiadiazole-based spacers. For instance, nickel(II) complexes with phosphorodithioato have been linked with 3,5-di-(4-pyridyl)-1,2,4-thiadiazole and 3,5-di-(3-pyridyl)-1,2,4-thiadiazole to form one-dimensional coordination polymers. rsc.org The assembly and structure of these polymers are influenced by π-type interactions involving aromatic substituents on the metal complexes. rsc.org Similarly, thiazole- and thiadiazole-containing ligands have been used to construct Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) for applications in luminescence. mdpi.com
The thermal stability of the thiadiazole ring is a key feature leveraged in materials science. researchgate.net Symmetrical 2,5-dialkyl-1,3,4-oxadiazoles, close analogues of thiadiazoles, are noted for their use in producing heat-resistant polymers. researchgate.net Furthermore, monomers and polymers containing the 2,5-diphenyl-1,3,4-thiadiazole (B72002) unit have been synthesized and studied. researchgate.net The functionalization of thiadiazole rings, for example with ω-haloalkylthio groups or by creating symmetrical bis-thiadiazoles, provides versatile ligands for creating new coordination chemistry applications and materials. bohrium.commdpi.com
Optoelectronic Applications
The unique electronic properties of the thiadiazole ring, particularly its electron-accepting nature, make it a highly attractive component in materials designed for optoelectronic applications. researchgate.net This has led to extensive research into thiadiazole derivatives for use as dyes, pigments, components in Organic Light-Emitting Diodes (OLEDs), laser dyes, optical brighteners, and scintillators. researchgate.netmdpi.com
Dyes and Pigments Thiadiazole-based compounds are used to create a variety of dyes. Azo dyes, a major class of synthetic colorants, have been synthesized by coupling diazotized 2-amino-5-aryl-1,3,4-thiadiazoles with compounds like aniline (B41778) and phenol, resulting in brilliant shades. mdpi.comresearchgate.net The photophysical properties of these dyes can be tuned by altering the substituents on the aromatic rings. researchgate.net For example, donor-acceptor-donor (D-A-D) type dyes incorporating a central 2,1,3-benzothiadiazole (B189464) (BTD) core exhibit intense orange-red fluorescence. nih.gov Research has also focused on developing novel thiadiazole-based dyes as alternatives to traditional pigments. tandfonline.com Thienothiadiazole-based dyes have been specifically designed for near-infrared (NIR-II) fluorescence imaging, demonstrating the versatility of this heterocyclic core in creating materials that absorb and emit light across the spectrum. rsc.orgacs.orgnih.gov
Organic Light-Emitting Diodes (OLEDs) In the field of OLEDs, thiadiazole derivatives are primarily used as electron-transporting materials or as components of bipolar host materials for phosphorescent emitters. acs.orgacs.org The electron-deficient nature of the 1,3,4-thiadiazole ring helps in balancing charge transport within the device, a crucial factor for high efficiency. rsc.org
Researchers have introduced the 1,2,4-thiadiazole (B1232254) moiety to construct bipolar host molecules by combining it with hole-transporting carbazole (B46965) units. acs.orgacs.org These hybrid molecules exhibit high glass transition temperatures, ensuring good thermal and morphological stability, and possess balanced electron and hole mobilities. acs.orgacs.org Green phosphorescent OLEDs using these materials as hosts have achieved high external quantum efficiencies (EQE), reaching up to 26.1%. acs.org
The table below summarizes the performance of green PhOLEDs using different thiadiazole/carbazole hybrid hosts.
| Device | Host Material | Maximum External Quantum Efficiency (ηEQE, max) | EQE at 10,000 cd/m² | Reference |
|---|---|---|---|---|
| A | o-CzTHZ | 26.1% | >20% | acs.org |
| B | m-CzTHZ | 24.0% | >20% | acs.org |
| C | p-CzTHZ | 22.9% | >20% | acs.org |
Other studies have focused on synthesizing novel thiadiazole-based olefins and bi-1,3,4-thiadiazole derivatives for OLED applications, exploring how molecular structure affects their photophysical properties and self-assembly. rsc.orgbohrium.com
Laser Dyes, Optical Brighteners, and Scintillators The fluorescent properties of thiadiazole derivatives also make them suitable for other optoelectronic applications. Certain 1,3,4-thiadiazole systems combined with other aromatic compounds are considered potential laser dyes. researchgate.netmdpi.com
Optical brighteners, or fluorescent whitening agents, are another key application. researchgate.net These compounds absorb light in the UV spectrum and re-emit it in the blue region of the visible spectrum, making materials appear whiter. Various heterocyclic systems, including thiadiazoles, are used as optical brighteners in diverse materials like polymers and coatings. google.comgoogle.com Phenanthroimidazole-thiadiazole hybrid derivatives have been synthesized specifically for their fluorescent properties, with potential uses as optical brighteners. researchgate.net
Furthermore, the ability of these compounds to emit light upon excitation makes them candidates for use as scintillators, which are materials that luminesce when excited by ionizing radiation. researchgate.netscispace.com
Corrosion Inhibitor Research
Thiadiazole and its derivatives have emerged as a significant class of corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. aspur.rsresearchgate.netacs.org Their effectiveness stems from the presence of nitrogen and sulfur heteroatoms and the aromatic π-electron system in the thiadiazole ring. ajchem-a.comaksci.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. aspur.rsworldscientific.com
The mechanism of inhibition is primarily through adsorption, which can be either physical (physisorption) due to electrostatic interactions or chemical (chemisorption) involving the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal. acs.orgajchem-a.com The mode of interaction is often described by adsorption isotherms, with the Langmuir isotherm being commonly used. acs.org
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are standard methods to evaluate the performance of these inhibitors. acs.org Potentiodynamic polarization studies often reveal that thiadiazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a predominant effect on the cathodic reaction. acs.org
The table below presents findings from a comparative study on the inhibition efficiency of several thiadiazole-derived bis-Schiff bases on mild steel in 1 M HCl.
| Inhibitor | Optimum Concentration | Inhibition Efficiency (Weight Loss) | Nature of Inhibition | Reference |
|---|---|---|---|---|
| PMTTA | 125 ppm | High | Mixed-type (predominantly cathodic) | acs.org |
| PATT | 125 ppm | High | Mixed-type (predominantly cathodic) | acs.org |
| PMTA | 125 ppm | High | Mixed-type (predominantly cathodic) | acs.org |
| PTA | 125 ppm | High | Mixed-type (predominantly cathodic) | acs.org |
Energy Storage Systems
In the search for next-generation energy storage solutions, organosulfur compounds are being explored as sustainable cathode materials for rechargeable metal-sulfur batteries. researchgate.netosti.gov Among these, polymers based on 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMCT) have garnered significant research interest. researchgate.netosti.govacs.org
DMCT-based polymers, such as poly[tetrathio-2,5-(1,3,4-thiadiazole)] (pDMCT-S), are attractive alternatives to conventional layered oxide cathodes in lithium-based batteries. osti.gov When used as a cathode material paired with a lithium-metal anode, pDMCT-S has demonstrated a capacity of 715 mAh g⁻¹ and a high coulombic efficiency of 97.7% at a C/10 rate. researchgate.net
A key advantage of pDMCT-S over traditional sulfur cathodes is its significantly improved long-term cyclability. researchgate.netosti.gov This enhanced stability is attributed to a unique mechanism where the discharge product, Li-DMCT, in its mesomeric form, can strongly bind to polysulfides. osti.gov This binding prevents the dissolution of polysulfides into the electrolyte and the subsequent "shuttling" effect, which is a major cause of capacity fading in standard lithium-sulfur batteries. osti.gov This inherent polysulfide sequestering capability leads to stable performance, which has also been observed in sodium-metal cells. osti.gov The rediscovery and successful application of DMCT-based materials open avenues for exploring other organic materials with similar properties for developing long-life metal-sulfur batteries. osti.gov
Applications in Coordination Chemistry
Thiadiazoles are highly versatile ligands in coordination chemistry due to the presence of multiple heteroatoms (two nitrogen and one sulfur) that can act as donor sites for metal ions. isres.org This allows for a wide range of coordination modes, leading to the formation of diverse metal complexes, coordination polymers, and supramolecular structures. isres.orgrsc.orgmdpi.com The specific coordination behavior depends on the thiadiazole isomer (e.g., 1,3,4-thiadiazole, 1,2,4-thiadiazole), the nature of the substituents on the ring, and the properties of the metal ion. isres.orgmdpi.com
Thiadiazole-derived ligands can coordinate to a single metal center as bidentate ligands or act as bridging ligands to form multimetallic complexes and extended coordination polymers. rsc.orgresearchgate.net For example, 2,5-dimercapto-1,3,4-thiadiazole (DMCT) and its analogues can coordinate through the exocyclic sulfur donors or the ring nitrogen atoms, providing significant tunability. researchgate.net
Research has demonstrated the synthesis of coordination polymers using di-pyridyl-thiadiazole spacers to link nickel(II) complexes, resulting in chains and discrete dimeric structures. rsc.org The functionalization of the thiadiazole core is a key strategy for creating ligands with specific properties. Studies on the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) have yielded symmetrical bis-thiadiazoles that are intended for use as ligands in coordination chemistry. bohrium.commdpi.com
Furthermore, the coordination chemistry of thiadiazoles extends to the formation of luminescent materials. Thiazole- and thiadiazole-containing ligands have been successfully used to build Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) that exhibit interesting photoluminescent properties, making them suitable for sensing applications. mdpi.com For example, a 2D Cd(II) coordination polymer containing a dimercapto-1,3,4-thiadiazole derivative was shown to be a good luminescent sensor for ethanol. mdpi.com
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| TDA | 1,3,4-Thiadiazole |
| AT | 2-Amino-1,3,4-thiadiazole |
| MAT | 2-Amino-5-methyl-1,3,4-thiadiazole |
| EAT | 2-Amino-5-ethyl-1,3,4-thiadiazole |
| PAT | 2-Amino-5-propyl-1,3,4-thiadiazole |
| o-CzTHZ | 3-(2-(9H-Carbazol-9-yl)phenyl)-5-phenyl-1,2,4-thiadiazole |
| m-CzTHZ | 3-(3-(9H-Carbazol-9-yl)phenyl)-5-phenyl-1,2,4-thiadiazole |
| p-CzTHZ | 3-(4-(9H-Carbazol-9-yl)phenyl)-5-phenyl-1,2,4-thiadiazole |
| PMTTA | N,N'-(1,4-phenylenebis(methanylylidene))bis(5-(methylthio)-1,3,4-thiadiazol-2-amine) |
| PATT | 5,5'-((1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(1,3,4-thiadiazole-2-thiol) |
| PMTA | N,N'-(1,4-phenylenebis(methanylylidene))bis(5-methyl-1,3,4-thiadizol-2-amine) |
| PTA | N,N'-(1,4-phenylenebis(methanylylidene))bis(1,3,4-thiadiazol-2-amine) |
| DMCT | 2,5-Dimercapto-1,3,4-thiadiazole |
| pDMCT-S | poly[tetrathio-2,5-(1,3,4-thiadiazole)] |
| BTD | 2,1,3-Benzothiadiazole |
Future Research Directions and Emerging Trends for 2,5 Diisopropyl 1,3,4 Thiadiazole
Development of Novel and Efficient Synthetic Routes
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is well-established, often involving the cyclization of thiosemicarbazides or the reaction of hydrazides with sulfur-containing reagents. sbq.org.brresearchgate.net However, for 2,5-Diisopropyl-1,3,4-thiadiazole, there is a clear need for the development of more efficient and sustainable synthetic methodologies. Future research will likely focus on:
One-Pot Syntheses: The development of one-pot reactions that minimize intermediate isolation steps can lead to higher yields and reduced waste. sbq.org.br
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times and improve yields for the synthesis of various thiadiazole derivatives and represents a promising avenue for the production of this compound. nanobioletters.com
Solvent-Free and Green Chemistry Approaches: The use of grinding methods or greener solvents aligns with the growing emphasis on environmentally benign chemical processes. nanobioletters.comnih.gov Research into solvent-free reaction conditions for the synthesis of this specific thiadiazole is a key future direction. nih.gov
| Synthetic Approach | Potential Advantages for this compound |
| One-Pot Synthesis | Increased efficiency, reduced solvent usage, lower cost. |
| Microwave-Assisted | Faster reaction times, higher yields, improved purity. nanobioletters.com |
| Solvent-Free/Green Chemistry | Reduced environmental impact, safer processes. nanobioletters.comnih.gov |
Exploration of Uncharted Chemical Transformations
The chemical reactivity of the 1,3,4-thiadiazole (B1197879) ring, while studied, still offers avenues for exploration, particularly for the 2,5-diisopropyl substituted variant. The isopropyl groups themselves present opportunities for novel transformations. Future research should investigate:
Functionalization of the Isopropyl Groups: Reactions such as selective oxidation or halogenation of the isopropyl side chains could yield a new family of derivatives with potentially unique properties.
Ring-Opening and Rearrangement Reactions: Understanding the conditions under which the 1,3,4-thiadiazole ring can be opened or rearranged can lead to the synthesis of novel heterocyclic systems.
Metal-Catalyzed Cross-Coupling Reactions: While the thiadiazole ring can be challenging for some coupling reactions, the development of new catalysts could enable the introduction of a wide array of substituents at various positions, starting from a suitably functionalized this compound precursor.
Integration of Advanced Computational Methodologies in Design and Discovery
Computational chemistry is an indispensable tool in modern drug discovery and materials science. For this compound, the application of these methods is still in its infancy but holds immense potential. Key areas for future computational work include:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives, guiding synthetic efforts. nih.gov
Molecular Docking and Dynamics Simulations: For potential biological applications, these techniques can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets such as enzymes and receptors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of this compound derivatives with their biological activity or physical properties, predictive QSAR models can be developed to guide the design of new compounds with enhanced performance. researchgate.net
Rational Design of Next-Generation Derivatives for Targeted Applications
The 1,3,4-thiadiazole scaffold is a known pharmacophore present in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netrasayanjournal.co.in The rational design of next-generation derivatives of this compound could lead to compounds with highly specific and potent activities. Future research will likely focus on:
Antimicrobial Agents: By modifying the isopropyl groups or introducing other functional moieties, it may be possible to design derivatives with potent activity against resistant bacterial and fungal strains. researchgate.netnih.gov
Anticancer Agents: The 2,5-disubstituted 1,3,4-thiadiazole core has been a feature in the design of new anticancer molecules. nih.gov Derivatives of this compound could be explored for their potential to inhibit cancer cell growth. nih.gov
Corrosion Inhibitors: Thiadiazole derivatives have shown promise as corrosion inhibitors for various metals. researchgate.net The specific electronic and steric properties of this compound could be leveraged to design effective and environmentally friendly corrosion inhibitors. researchgate.net
| Potential Application | Design Strategy |
| Antimicrobial | Introduction of pharmacophoric groups to the thiadiazole ring or isopropyl chains. nih.gov |
| Anticancer | Synthesis of bioisosteres of known anticancer agents containing the this compound core. nih.gov |
| Corrosion Inhibition | Modification to enhance adsorption on metal surfaces. researchgate.net |
Synergistic Research Across Disciplines (e.g., Cheminformatics, Chemical Biology, Green Chemistry)
The future of research on this compound will be characterized by increasing interdisciplinary collaboration.
Cheminformatics: The use of large chemical databases and machine learning algorithms can help to identify novel synthetic routes and predict the properties of virtual derivatives of this compound.
Chemical Biology: Probing the interactions of this compound and its derivatives with biological systems at a molecular level will be crucial for the development of new therapeutic agents. nih.gov This includes studying synergistic effects with existing drugs, as has been observed for other 1,3,4-thiadiazole derivatives. nih.gov
Green Chemistry: The principles of green chemistry will be integral to all aspects of research, from the initial synthesis to the final application, ensuring that the development of new technologies based on this compound is environmentally responsible. nanobioletters.com
Q & A
Basic: What are common synthetic routes for 2,5-Diisopropyl-1,3,4-thiadiazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
A widely used method involves nucleophilic substitution reactions. For example, reacting propargyl bromide with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt in dimethylformamide (DMF) at 70°C for 24 hours yields thiadiazole derivatives. Post-reaction steps include extraction with diethyl ether, washing with saturated NaCl, and recrystallization from n-hexane to achieve 38% yield . Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity.
- Temperature control : Maintaining 70°C ensures complete substitution.
- Purification : Column chromatography (silica gel, mesh 60) or recrystallization improves purity.
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?
Methodological Answer:
- X-ray crystallography : Resolves atomic-level structural details. For example, a Mn(II)-thiadiazole coordination polymer was characterized as monoclinic (space group P121/c1) with unit cell parameters: a = 10.1889(9) Å, b = 30.705(3) Å, c = 17.229(2) Å, and β = 102.424(1)° .
- NMR and FTIR : Confirm functional groups and substitution patterns.
- Elemental analysis : Validates purity and stoichiometry.
Table 1: Crystallographic Data for Mn(II)-Thiadiazole Complex
| Parameter | Value |
|---|---|
| Space Group | P121/c1 (No. 14) |
| Unit Cell (ų) | 5263.8 |
| Z | 4 |
| R-factor | 0.051 |
Advanced: How do coordination modes of this compound derivatives influence the stability and functionality of metal-organic frameworks (MOFs)?
Methodological Answer:
Thiadiazole ligands act as bridging units in MOFs. For instance, in a Mn(II) coordination polymer, each Mn²⁺ ion is octahedrally coordinated by carboxylate oxygen atoms and pyridyl nitrogen donors from thiadiazole, forming 2D layers. Non-coordinated thiadiazole molecules and water stabilize the 3D framework via C–H···C interactions (face-centered π-stacking distance: 3.628 Å) . Key factors:
- Ligand flexibility : Pyridyl groups enable cross-linking.
- Non-covalent interactions : Weak forces (e.g., π-stacking) enhance thermal stability.
Advanced: What strategies resolve contradictions in crystallographic data when interpreting non-covalent interactions in thiadiazole-based frameworks?
Methodological Answer:
Contradictions often arise from ambiguous electron density or overlapping interactions. Solutions include:
- High-resolution data collection : Reduce thermal motion artifacts (e.g., cooling crystals to 295 K) .
- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., distinguishing C–H···C from π-stacking).
- DFT calculations : Validates observed geometries. For macrocyclic thiadiazoles, computational studies in acetonitrile (PCM method) correlate selectivity with metal ion radii .
Advanced: How can the selectivity of thiadiazole-based macrocycles for specific metal ions be methodologically evaluated and enhanced?
Methodological Answer:
- Competitive extraction assays : Test ligand selectivity in solutions containing Ag⁺, Pb²⁺, Cu²⁺, etc. For example, thiadiazole crown ethers show higher selectivity for Pb²⁺ (Sf = 12.7) and Fe³⁺ (Sf = 9.3) due to optimal cavity size and S/O donor atoms .
- Ligand modification : Adjust macrocycle ring size (e.g., using ethylene glycol derivatives) to match target ion radii.
- pH optimization : Protonation states of S donors influence metal binding.
Table 2: Selectivity Factors (Sf) for Thiadiazole Macrocycles
| Metal Ion | Selectivity Factor (Sf) |
|---|---|
| Pb²⁺ | 12.7 |
| Fe³⁺ | 9.3 |
| Cu²⁺ | 8.1 |
| Ag⁺ | 7.5 |
Basic: What safety protocols are critical when handling this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
